(4-Bromo-2-methylphenyl)methanamine
Overview
Description
(4-Bromo-2-methylphenyl)methanamine is an organic compound with the molecular formula C8H10BrN. It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-Bromo-2-methylphenyl)methanamine involves the reduction of 4-bromo-2-methylbenzonitrile. The process typically includes the following steps:
- Dissolving 4-bromo-2-methylbenzonitrile in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
- Adding a 1.0 M solution of borane in THF to the mixture at 0°C.
- Stirring the reaction mixture at 0°C for 1 hour, followed by heating at 80°C overnight.
- Cooling the reaction mixture to 0°C and quenching it with methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2-methylphenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Major Products:
- Substitution reactions yield various substituted benzylamines.
- Oxidation reactions produce imines or nitriles.
- Reduction reactions result in different amine derivatives .
Scientific Research Applications
(4-Bromo-2-methylphenyl)methanamine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as an intermediate in drug synthesis.
Biological Studies: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of (4-Bromo-2-methylphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amine groups play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
4-Bromo-N-methylbenzylamine: Similar structure but with a methyl group on the amine nitrogen.
2-Bromo-4-methylbenzylamine: Bromine and methyl groups are interchanged.
4-Bromo-2-methylphenethylamine: Contains an ethyl group instead of a methyl group on the benzylamine.
Uniqueness: (4-Bromo-2-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in targeted synthesis and specific biological applications .
Properties
IUPAC Name |
(4-bromo-2-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDQDMSHRCFAAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370817 | |
Record name | 4-BROMO-2-METHYLBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376646-62-7 | |
Record name | 4-BROMO-2-METHYLBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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